molecular formula C9H13NO3 B1667404 3-Methoxy-4-(methoxymethoxy)aniline CAS No. 98960-08-8

3-Methoxy-4-(methoxymethoxy)aniline

Cat. No.: B1667404
CAS No.: 98960-08-8
M. Wt: 183.2 g/mol
InChI Key: JSTQKCCQSWAQSN-UHFFFAOYSA-N
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Description

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its methoxymethoxy group acts as a protective moiety for hydroxyl groups, enabling selective reactivity during multi-step syntheses .

Properties

CAS No.

98960-08-8

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

3-methoxy-4-(methoxymethoxy)aniline

InChI

InChI=1S/C9H13NO3/c1-11-6-13-8-4-3-7(10)5-9(8)12-2/h3-5H,6,10H2,1-2H3

InChI Key

JSTQKCCQSWAQSN-UHFFFAOYSA-N

SMILES

COCOC1=C(C=C(C=C1)N)OC

Canonical SMILES

COCOC1=C(C=C(C=C1)N)OC

Appearance

Solid powder

Other CAS No.

98960-08-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, 3-methoxy-4-(methoxymethoxy)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aniline derivatives, including aniline, 3-methoxy-4-(methoxymethoxy)-, typically involves nucleophilic substitution reactions. One common method involves the reduction of nitroarenes to anilines using catalytic hydrogenation or chemical reduction with reagents such as iron or tin in acidic conditions .

Industrial Production Methods: Industrial production of aniline derivatives often employs palladium-catalyzed amination reactions. These methods are efficient and can be scaled up for large-scale production. The use of palladium catalysts allows for the selective formation of aniline derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(methoxymethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxy-4-(methoxymethoxy)aniline is used in various scientific research fields:

Mechanism of Action

The mechanism of action of aniline, 3-methoxy-4-(methoxymethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of biological molecules. Pathways involved include enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The structural diversity among substituted anilines significantly impacts their electronic properties, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Key Properties of 3-Methoxy-4-(methoxymethoxy)aniline and Analogues
Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
This compound -OCH₃ (C3), -OCH₂OCH₃ (C4) C₉H₁₃NO₃ 195.20 Protective group chemistry; antimalarial intermediates
3-Methoxy-4-(1-pyrrolidinyl)aniline -OCH₃ (C3), pyrrolidine (C4) C₁₁H₁₆N₂O 192.26 Cyclic amine enhances lipophilicity; used in bioactive molecule synthesis
3-Methoxy-4-(trifluoromethyl)aniline -OCH₃ (C3), -CF₃ (C4) C₈H₈F₃NO 191.15 Electron-withdrawing CF₃ group; agrochemical intermediates
4-(3-Methoxy-4-methylphenoxy)aniline -OCH₃ (C3), -CH₃ (C4), -O-C₆H₄ C₁₄H₁₅NO₂ 229.27 Phenoxy linker; potential use in polymer chemistry
3-Methoxy-4-(4-methylimidazol-1-yl)aniline hydrochloride -OCH₃ (C3), -imidazole (C4) C₁₁H₁₃N₃O·HCl 239.70 Bioactive imidazole moiety; pharmaceutical applications

Stability and Functional Group Compatibility

  • Protective Groups :
    • The methoxymethoxy group in this compound offers reversible protection, unlike the permanent CF₃ or pyrrolidine groups, enabling sequential derivatization .
  • Solubility :
    • Polar substituents (e.g., -OCH₂OCH₃) enhance aqueous solubility, whereas hydrophobic groups (e.g., -CF₃) improve lipid membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-4-(methoxymethoxy)aniline
Reactant of Route 2
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3-Methoxy-4-(methoxymethoxy)aniline

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